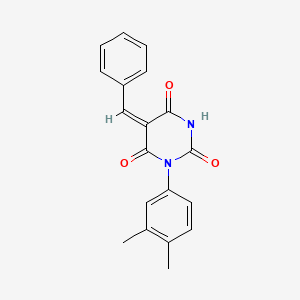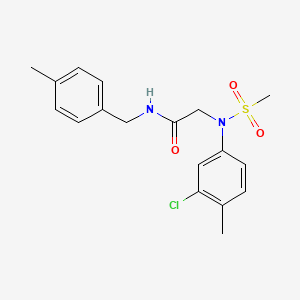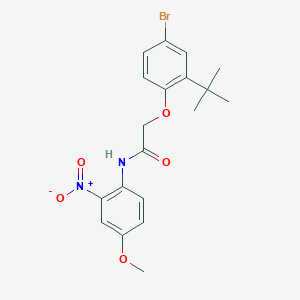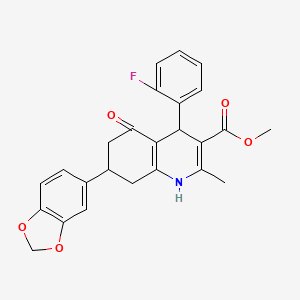
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinetrione derivative that has been synthesized using various methods, including solvent-free synthesis, microwave-assisted synthesis, and others. The purpose of
Wirkmechanismus
The mechanism of action of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its antiproliferative and neuroprotective effects by inhibiting the activity of various enzymes, including tyrosine kinase and acetylcholinesterase.
Biochemical and Physiological Effects
Studies have shown that 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, which is programmed cell death. This compound has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. Additionally, studies have shown that this compound has antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research areas, including cancer research and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Zukünftige Richtungen
There are several future directions for the scientific research of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease. Another direction is to study the structure-activity relationship of this compound to identify more potent derivatives with improved bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been carried out using various methods. One of the most common methods is solvent-free synthesis, which involves the reaction of 3,4-dimethylbenzaldehyde and barbituric acid in the presence of a catalytic amount of p-toluenesulfonic acid. Another method is microwave-assisted synthesis, which involves the reaction of 3,4-dimethylbenzaldehyde and barbituric acid in the presence of a catalytic amount of ammonium acetate under microwave irradiation.
Wissenschaftliche Forschungsanwendungen
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential therapeutic applications in various scientific research areas. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another potential application is in the field of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5E)-5-benzylidene-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-8-9-15(10-13(12)2)21-18(23)16(17(22)20-19(21)24)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIWQAKBOAUAEG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5180632.png)


![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)
![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5180691.png)
![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)
![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)
